Diethyl 2,3-dimethylfumarate is an organic compound classified as a diester of fumaric acid. Its molecular formula is , and it features methyl groups at the 2 and 3 positions of the fumarate backbone, distinguishing it from other fumarate derivatives. This compound is recognized for its potential applications in organic synthesis and material science, among other fields.
Diethyl 2,3-dimethylfumarate can be synthesized through various chemical processes, primarily involving the esterification of fumaric acid derivatives. The compound is available from chemical suppliers for research and industrial applications.
Diethyl 2,3-dimethylfumarate belongs to the class of organic compounds known as fatty acid esters. Specifically, it is categorized under:
The synthesis of diethyl 2,3-dimethylfumarate typically involves the following methods:
The one-pot synthesis method minimizes solvent use and avoids toxic by-products like dimethyl sulfate, making it suitable for commercial production. The reaction conditions typically range from 25 to 100 °C, utilizing Lewis acids such as aluminum chloride or zinc chloride .
Diethyl 2,3-dimethylfumarate has a distinct molecular structure characterized by:
CCOC(=O)C(=C(C)C(=O)OCC)C
LLKGSLDFLYDTMI-BQYQJAHWSA-N
The molecular weight of diethyl 2,3-dimethylfumarate is approximately . The structure features two ethyl ester groups attached to a butenedioic acid framework with additional methyl substitutions at the 2 and 3 positions.
Diethyl 2,3-dimethylfumarate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For instance, oxidation reactions typically require controlled conditions to prevent over-oxidation.
Thermal stability and reactivity are critical parameters that influence its handling and application in synthetic processes .
Diethyl 2,3-dimethylfumarate finds utility in several scientific areas:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5